p-Oxanisidide

Description

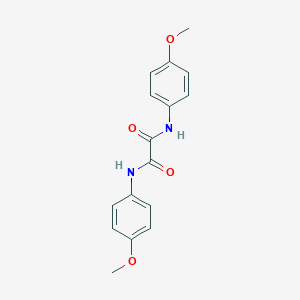

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(4-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-7-3-11(4-8-13)17-15(19)16(20)18-12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNRXRYJLPHHEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365632 |

Source

|

| Record name | Ethanediamide, N,N'-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3299-63-6 |

Source

|

| Record name | N1,N2-Bis(4-methoxyphenyl)ethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3299-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanediamide, N,N'-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of p-Anisidine

A Note on Nomenclature: This guide details the properties of p-Anisidine (4-methoxyaniline). The user query specified "p-Oxanisidide," which is not a standard chemical name and is presumed to be a typographical error for the widely-used chemical intermediate, p-Anisidine.

Introduction: Beyond the Name – The Role of p-Anisidine in Modern Science

p-Anisidine, systematically known as 4-methoxyaniline, is an aromatic organic compound that serves as a critical building block and analytical reagent across diverse scientific fields.[1][2] Its structure, featuring a methoxy group and an amino group in a para orientation on a benzene ring, imparts a unique set of physicochemical characteristics that are fundamental to its application. While commercial samples often appear as grey-brown solids due to air oxidation, pure p-Anisidine is a white crystalline substance.[1]

Professionals in drug development utilize p-Anisidine as a versatile intermediate for synthesizing complex pharmaceutical molecules. In the chemical industry, it is a precursor for various azo dyes and pigments. Furthermore, its reactivity with aldehydes is harnessed in a crucial quality control test for fats and oils, known as the p-Anisidine Value (AnV), which quantifies secondary oxidation products that lead to rancidity.[1][3][4] Understanding the core physicochemical properties of this compound is, therefore, not merely an academic exercise but a practical necessity for ensuring reproducibility, safety, and success in these applications. This guide provides an in-depth exploration of these properties, grounded in established experimental protocols and authoritative data.

Core Physicochemical Properties at a Glance

The functional utility of p-Anisidine is dictated by its physical and chemical parameters. The following table summarizes its key properties, which will be explored in detail throughout this guide.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₉NO | [1][5] |

| Molar Mass | 123.15 g/mol | [1][5] |

| Appearance | White to light reddish-brown crystalline solid | [1][2] |

| Melting Point | 56-59 °C | [1][5] |

| Boiling Point | 240-243 °C | [1][5] |

| Water Solubility | 21 g/L (at 20 °C) | [5] |

| pKa | 5.34 (at 25 °C) | [5] |

| LogP (Octanol/Water) | 0.95 | [5] |

| Vapor Pressure | 0.02 hPa (at 20 °C) | [5] |

| Flash Point | 122 °C | [5] |

Deep Dive into Physicochemical Characteristics

A nuanced understanding of each property is essential for experimental design, from selecting appropriate solvent systems to interpreting analytical data.

Melting and Boiling Points: Indicators of Intermolecular Forces

The melting point of p-Anisidine ranges from 56-59 °C, and its boiling point is approximately 243 °C.[1][5] These values are a direct consequence of its molecular structure. The primary amino group (-NH₂) is capable of forming intermolecular hydrogen bonds, which significantly raises the melting and boiling points compared to a non-polar compound of similar molecular weight. The polarity of the methoxy group (-OCH₃) and the van der Waals forces between the benzene rings also contribute to these relatively high values. The stability of the crystalline lattice, reflected in the melting point, is a critical parameter for storage and handling, as the compound is a solid at room temperature.

Solubility Profile: A Tale of Two Functional Groups

p-Anisidine is described as sparingly soluble in water, with a quantitative value of 21 g/L at 20 °C.[5] This limited aqueous solubility represents a balance between its hydrophilic and hydrophobic character.

-

Hydrophilic Character: The amino and methoxy groups can both act as hydrogen bond acceptors, while the amino group can also act as a hydrogen bond donor, facilitating interaction with polar water molecules.

-

Hydrophobic Character: The aromatic benzene ring is non-polar and constitutes the bulk of the molecule, limiting its miscibility with water.

In contrast, p-Anisidine is readily soluble in many organic solvents, including ethanol, diethyl ether, acetone, and benzene.[1] This broad organic solubility is crucial for its use as a reactant in organic synthesis, where non-aqueous media are common.

Acidity and Basicity: The Role of the Amino Group (pKa)

With a pKa of 5.34, p-Anisidine is a weak base.[5] The lone pair of electrons on the nitrogen atom of the amino group can accept a proton. The basicity is somewhat reduced compared to aliphatic amines because the lone pair is partially delocalized into the aromatic pi-system of the benzene ring. This property is fundamental to its chemical reactivity and dictates the pH conditions required for various reactions, including its protonation in acidic media.

Caption: Acid-base equilibrium of p-Anisidine.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

The LogP value of 0.95 indicates that p-Anisidine is slightly more soluble in an organic phase (n-octanol) than in an aqueous phase at equilibrium.[5] This parameter is a cornerstone of medicinal chemistry and pharmacology, as it helps predict a molecule's ability to cross biological membranes. For drug development professionals, a LogP around 1 suggests moderate lipophilicity, which can be a favorable starting point for designing molecules with good absorption and distribution characteristics. It is also a key input for environmental models that predict the fate and transport of chemicals in ecosystems.

Spectroscopic Signature: Identifying and Quantifying p-Anisidine

Spectroscopic techniques provide a non-destructive means to identify and quantify p-Anisidine.

-

UV-Visible Spectroscopy: In the context of its most common analytical application, p-Anisidine itself is not the primary chromophore. Instead, the Schiff base it forms upon reaction with aldehydes (the basis of the Anisidine Value test) produces a distinct absorbance maximum around 350 nm.[4][6] This allows for the sensitive colorimetric quantification of secondary oxidation products in oils. Methods also exist for its direct determination, such as in workplace air analysis via HPLC with UV detection at 240 nm.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum of p-Anisidine provides a unique fingerprint. Key characteristic absorptions include:

-

N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H stretching (aromatic): Peaks typically found just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks from the methoxy group just below 3000 cm⁻¹.

-

C=C stretching: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.

-

C-O-C stretching: A strong, characteristic ether linkage band, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum is highly informative for structure confirmation. The expected signals would be:

-

A singlet for the three methoxy (-OCH₃) protons.

-

A broad singlet for the two amino (-NH₂) protons, which can exchange with deuterium oxide.

-

Two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring.

-

Field-Proven Experimental Protocols

The following section details methodologies for determining key properties and utilizing p-Anisidine in a standard analytical workflow.

Protocol 1: Determination of Anisidine Value (AnV) in Oils

This protocol is based on the AOCS Official Method Cd 18-90 and is a cornerstone of quality control in the food and oleochemical industries.[6] It quantifies the aldehyde content, which is an indicator of secondary lipid oxidation.

Causality: The core of this method is the chemical reaction between p-Anisidine and aldehydes (specifically α,β-unsaturated aldehydes) present in an oxidized oil sample.[4] This condensation reaction forms a yellowish Schiff base, which has a strong absorbance at 350 nm. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of these aldehydes.

Sources

- 1. p-Anisidine - Wikipedia [en.wikipedia.org]

- 2. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdrfoodlab.com [cdrfoodlab.com]

- 4. crystal-filtration.com [crystal-filtration.com]

- 5. 104-94-9 CAS MSDS (p-Anisidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. library.aocs.org [library.aocs.org]

- 7. [Determination of p-Anisidine in workplace air by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Oxanisidide: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Oxanisidide, systematically known as N¹,N²-bis(4-methoxyphenyl)oxalamide, is an organic compound with the chemical formula C₁₆H₁₆N₂O₄. Its Chemical Abstracts Service (CAS) number is 3299-63-6. This symmetrical diamide, derived from the reaction of oxalyl chloride with p-anisidine, presents a scaffold of interest in various fields of chemical and pharmaceutical research. The presence of two methoxy-substituted phenyl rings linked by an oxalamide bridge imparts specific physicochemical properties and potential biological activities to the molecule. This guide provides a comprehensive overview of the chemical structure, synthesis, and known applications of p-Oxanisidide, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

The molecular structure of p-Oxanisidide consists of a central ethanediamide (oxalamide) core to which two 4-methoxyphenyl (p-anisyl) groups are attached at the nitrogen atoms.

Molecular Structure:

Caption: Chemical structure of p-Oxanisidide.

Physicochemical Properties of p-Oxanisidide

| Property | Value | Source |

| CAS Number | 3299-63-6 | [1] |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [1] |

| Molecular Weight | 300.31 g/mol | [1] |

| Melting Point | 184-185 °C | [1] |

| Predicted Density | 1.297 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 10.56 ± 0.70 | [1] |

Synthesis of p-Oxanisidide

The synthesis of p-Oxanisidide is typically achieved through the acylation of p-anisidine with oxalyl chloride. This reaction is a standard method for the formation of oxalamides.

Reaction Scheme:

Caption: Synthesis of p-Oxanisidide from p-anisidine and oxalyl chloride.

Experimental Protocol: Synthesis of N¹,N²-bis(4-methoxyphenyl)oxalamide

This protocol is a general procedure for the synthesis of N,N'-diaryl oxamides and can be adapted for p-Oxanisidide.

Materials:

-

p-Anisidine (2.0 equivalents)

-

Oxalyl chloride (1.0 equivalent)

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Triethylamine (2.0 equivalents, as an acid scavenger)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisidine (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous toluene.

-

Reaction Setup: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous toluene to the stirred p-anisidine solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of p-Oxanisidide should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and triethylamine hydrochloride. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of toluene and ethanol.

-

Drying: Dry the purified p-Oxanisidide under vacuum.

Characterization and Analytical Data

Expected ¹H NMR Spectral Data:

-

Aromatic protons (Ar-H): Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the protons on the two equivalent p-methoxyphenyl rings.

-

Amide protons (N-H): A singlet in the downfield region (typically δ 8.0-9.5 ppm).

-

Methoxy protons (O-CH₃): A sharp singlet around δ 3.8 ppm.

Expected ¹³C NMR Spectral Data:

-

Carbonyl carbons (C=O): A signal in the downfield region (typically δ 158-162 ppm).

-

Aromatic carbons (Ar-C): Multiple signals in the aromatic region (typically δ 114-158 ppm).

-

Methoxy carbon (O-CH₃): A signal around δ 55 ppm.

Expected IR Spectral Data:

-

N-H stretching: A sharp absorption band around 3300-3400 cm⁻¹.

-

C=O stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H bending (Amide II): An absorption band around 1520-1550 cm⁻¹.

-

C-O stretching (ether): A strong absorption band around 1240-1260 cm⁻¹.

Expected Mass Spectrometry Data:

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of p-Oxanisidide (300.31 g/mol ).

Applications in Research and Drug Development

While extensive research specifically on p-Oxanisidide is limited, the broader class of oxalamide and oxanilide derivatives has garnered significant interest in medicinal chemistry. These scaffolds are recognized for their ability to form stable structures and participate in hydrogen bonding, making them attractive for designing molecules that can interact with biological targets.

Potential Therapeutic Areas:

-

Tuberculostatic Activity: N,N'-disubstituted dithiooxamides, which are structurally related to oxalamides, have been investigated as potential tuberculostatics. This suggests that p-Oxanisidide could be a candidate for similar studies.

-

Anticancer Properties: Some oxalamide derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. The rigid and planar nature of the oxalamide bridge can serve as a scaffold to position aromatic substituents for optimal interaction with biological targets, such as enzymes or receptors involved in cancer pathways.

-

Anti-inflammatory Activity: Certain new N,N'-oxamides have been prepared and investigated for their anti-inflammatory properties.

-

Antifungal Prodrugs: The oxadiazole moiety, which can be derived from oxalamide-related structures, has been used in the design of antifungal prodrugs.

The synthesis of a library of p-Oxanisidide analogs with varied substituents on the phenyl rings could be a promising strategy for lead optimization in a drug discovery program.

Safety and Handling

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial to consult the Safety Data Sheet (SDS) for the starting material, p-anisidine , which is classified as toxic and may cause damage to organs through prolonged or repeated exposure.

Conclusion

p-Oxanisidide is a symmetrical diamide with a well-defined chemical structure that can be synthesized through a straightforward chemical reaction. While specific research on this compound is not extensive, its structural similarity to other biologically active oxalamide and oxanilide derivatives suggests its potential as a scaffold in medicinal chemistry and drug development. Further investigation into its synthesis optimization, detailed characterization, and exploration of its biological activities, particularly in the areas of antimicrobial and anticancer research, is warranted. As with any chemical compound, proper safety precautions should be observed during its handling and use in a laboratory setting.

References

-

PubChem. p-Anisidine. [Link]

-

ResearchGate. (PDF) BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. [Link]

-

PubMed. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. [Link]

-

PubMed. Design and synthesis of N¹,N⁵-bis[4-(5-alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as potential antifungal prodrugs. [Link]

-

East Harbour Group. MATERIAL SAFETY DATA SHEET OXAMIDE. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N,N'-bis(4-methoxyphenyl)oxamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N'-bis(4-methoxyphenyl)oxamide, a symmetrically substituted diaryl oxamide. The document is intended for researchers, scientists, and professionals in drug development and materials science. It details the primary synthetic pathway via the Schotten-Baumann reaction of p-anisidine with oxalyl chloride, including a thorough mechanistic explanation, a step-by-step experimental protocol, and key characterization data. Additionally, an alternative synthesis route employing diethyl oxalate is presented and compared. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating framework for the described protocols.

Introduction: Significance of N,N'-Diaryl Oxamides

N,N'-diaryl oxamides represent a significant class of organic compounds characterized by a central oxalamide core flanked by two aryl moieties. This structural motif imparts a rigid and planar backbone, capable of forming strong intermolecular hydrogen bonds. Consequently, these compounds are extensively explored in supramolecular chemistry, crystal engineering, and materials science for the development of gels, liquid crystals, and functional polymers. The amide linkages are also prevalent in a vast number of pharmaceuticals, making the synthesis of such structures a cornerstone of medicinal chemistry.[1][2] N,N'-bis(4-methoxyphenyl)oxamide, with its electron-donating methoxy groups, is a valuable building block and a target molecule for investigating the influence of electronic effects on molecular assembly and biological activity.

Primary Synthesis Pathway: The Schotten-Baumann Reaction

The most direct and widely employed method for synthesizing N,N'-bis(4-methoxyphenyl)oxamide is the Schotten-Baumann reaction. This classic organic transformation involves the acylation of an amine with an acyl chloride in the presence of a base.[3] In this specific synthesis, two equivalents of p-anisidine are reacted with one equivalent of oxalyl chloride.

Mechanistic Insights

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This forms a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group. This results in the formation of an N-(4-methoxyphenyl)oxamoyl chloride intermediate.

-

Second Nucleophilic Attack: A second molecule of p-anisidine then attacks the remaining carbonyl carbon of the intermediate.

-

Proton Transfer & Product Formation: The resulting intermediate is deprotonated by a base present in the reaction mixture, and the final N,N'-bis(4-methoxyphenyl)oxamide product is formed, along with hydrochloric acid as a byproduct.

The presence of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

Visualizing the Reaction Pathway

Caption: Primary synthesis of N,N'-bis(4-methoxyphenyl)oxamide via the Schotten-Baumann reaction.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of N,N'-diaryl oxamides.[5]

Materials:

-

p-Anisidine (2.0 equivalents)

-

Oxalyl chloride (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et3N) or Pyridine (2.2 equivalents)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethanol or Ethanol/Water mixture for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (2.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1.0 eq.) in anhydrous DCM to the stirred p-anisidine solution dropwise over 30-60 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a solid. Purify the solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield N,N'-bis(4-methoxyphenyl)oxamide as a crystalline solid.[6]

Alternative Synthesis Pathway: From Diethyl Oxalate

An alternative and often milder route to N,N'-bis(4-methoxyphenyl)oxamide involves the aminolysis of diethyl oxalate.[7] This method avoids the use of the highly reactive and corrosive oxalyl chloride.

Reaction Description

In this procedure, p-anisidine is reacted with diethyl oxalate, typically at elevated temperatures. The reaction proceeds through a similar nucleophilic acyl substitution mechanism, but with ethoxide as the leaving group instead of chloride. This reaction is generally slower than the Schotten-Baumann reaction and may require heating to drive it to completion.

Comparative Workflow

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. rsc.org [rsc.org]

- 4. β-Oxo Anilides in Heterocyclic Synthesis: Novel Synthesis of Substituted Pyridazinones, Pyridine, Pyrimidines and Pyrazolotriazines [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxamide - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

solubility of p-Oxanisidide in common organic solvents

An In-Depth Technical Guide to the Solubility of p-Anisidine in Common Organic Solvents

Foreword

As a Senior Application Scientist, my experience in process chemistry and drug development has repeatedly underscored the foundational importance of understanding a compound's solubility. It is a critical parameter that dictates everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide is dedicated to p-Anisidine (4-methoxyaniline), a versatile intermediate whose utility in the pharmaceutical and dye industries is directly tied to its solubility characteristics.[1] We will move beyond simple data points to explore the causal chemical principles governing its behavior and provide robust, field-proven methodologies for its assessment. This document is structured not as a rigid template, but as a logical exploration designed for fellow researchers, scientists, and development professionals.

The Molecular Basis of p-Anisidine's Solubility Profile

The solubility of any compound is dictated by its molecular structure and its interaction with the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is our starting point.[2] p-Anisidine (C₇H₉NO) possesses a distinct amphiphilic character, having both polar and non-polar features that govern its solubility.

-

Aromatic Ring: The core benzene ring is non-polar and hydrophobic. This feature promotes solubility in aromatic solvents like toluene and benzene through favorable π-π stacking interactions.

-

Amino Group (-NH₂): This primary amine group is polar and capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via the nitrogen lone pair).[3] This is the primary driver of its solubility in protic polar solvents like alcohols and water.

-

Methoxy Group (-OCH₃): The ether linkage is polar and the oxygen's lone pairs can act as a hydrogen bond acceptor.[2] This contributes to its affinity for polar solvents.

The interplay between the hydrophobic ring and the hydrophilic functional groups means p-Anisidine is most soluble in polar organic solvents that can engage in hydrogen bonding while also accommodating the aromatic structure. Its solubility in highly non-polar aliphatic solvents like hexane is, predictably, very limited.[2]

Furthermore, as a weak base, the solubility of p-Anisidine is highly dependent on pH.[2] In acidic conditions, the amino group is protonated to form the anilinium salt (CH₃OC₆H₄NH₃⁺). This ionic species is significantly more polar and, therefore, exhibits greatly enhanced solubility in aqueous solutions.[2]

Caption: Key structural features of p-Anisidine governing its solubility.

Quantitative Solubility Data

The following table summarizes the solubility of p-Anisidine in a range of common organic solvents at 25 °C. The data is compiled from various chemical data sources and represents the mass of solute that can be dissolved in a given volume of solvent. This table serves as a practical guide for solvent selection in experimental design.

| Solvent Class | Solvent | Solubility (g/L) at 25 °C |

| Ethers | 1,4-Dioxane | 556.4 |

| Tetrahydrofuran (THF) | 420.1 | |

| Diethyl Ether | 120.05 | |

| MTBE | 81.56 | |

| Chlorinated | Dichloromethane | 443.16 |

| Chloroform | 346.85 | |

| Alcohols | Methanol | 226.5 |

| Ethanol | 304.63 | |

| Isopropanol | 164.88 | |

| n-Butanol | 168.18 | |

| Ketones | Acetone | 141.52 |

| 2-Butanone (MEK) | 146.58 | |

| Esters | Ethyl Acetate | 238.37 |

| n-Butyl Acetate | 71.82 | |

| Aprotic Polar | Acetonitrile | 350.32 |

| Dimethyl Sulfoxide (DMSO) | 359.43 | |

| Dimethylformamide (DMF) | 193.3 | |

| Aromatic | Toluene | 45.06 |

| Benzene | Soluble | |

| o-Xylene | 29.53 | |

| Aliphatic | Cyclohexane | 8.98 |

| n-Heptane | 8.37 | |

| n-Hexane | 1.94 | |

| Aqueous | Water | 10.12 (20 °C: 21 g/L) |

Data primarily sourced from Scent.vn[4], with additional context from PubChem[5] and ChemicalBook[6][7]. Note that "Soluble" indicates qualitative data where quantitative values were not available.

Analysis of Data: The quantitative data confirms the theoretical principles. Solubility is highest in highly polar solvents capable of hydrogen bonding or strong dipole-dipole interactions (e.g., 1,4-Dioxane, DMSO, Acetonitrile, Dichloromethane). Alcohols and esters show excellent solvency. A significant drop-off is observed with aromatic hydrocarbons, and solubility is very poor in aliphatic hydrocarbons, highlighting the dominance of the polar functional groups in the overall solubility profile.

Protocol for Experimental Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol for determining solubility is essential. The isothermal equilibrium method is a robust and widely accepted technique. This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of p-Anisidine in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

p-Anisidine (analytical grade)

-

Selected solvent (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Scintillation vials or sealed flasks

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC, or Gravimetric analysis setup)

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of p-Anisidine to a vial containing a known volume or mass of the solvent. The goal is to create a slurry where solid p-Anisidine is clearly visible, ensuring saturation.

-

Causality: Starting with excess solute guarantees that the solution will reach its maximum saturation point at the given temperature.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to 25 °C (or the desired temperature).

-

Agitate the mixture for a minimum of 24-48 hours. A longer duration may be necessary for viscous solvents or compounds that are slow to dissolve.

-

Causality: Continuous agitation and a controlled temperature are critical for reaching thermodynamic equilibrium between the dissolved and undissolved solute.

-

-

Phase Separation & Sampling:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

-

Immediately pass the sample through a 0.45 µm syringe filter into a clean, tared vial.

-

Causality: Filtration is a critical step to ensure that no microscopic solid particles are carried over, which would artificially inflate the measured solubility.

-

-

Analysis of Solute Concentration:

-

Accurately weigh the filtered sample.

-

Quantify the amount of p-Anisidine in the sample. Several methods can be employed:

-

Gravimetric Analysis (Most direct): Evaporate the solvent from the tared vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of p-Anisidine. The mass of the remaining solid is the mass of the dissolved solute.

-

Spectroscopic Analysis (UV-Vis): Dilute the sample with a known volume of solvent to fall within the linear range of a previously established calibration curve for p-Anisidine.

-

Chromatographic Analysis (HPLC): Dilute and inject the sample into an HPLC system, quantifying the concentration against a standard curve. This is the preferred method for complex mixtures or when high accuracy is required.

-

-

-

Calculation:

-

Calculate the solubility, typically expressed in g/L or mg/mL.

-

For the gravimetric method: Solubility = (Mass of dried p-Anisidine) / (Volume of solvent in the sample).

-

Sources

- 1. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. scent.vn [scent.vn]

- 5. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 104-94-9 CAS MSDS (p-Anisidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. p-Anisidine|lookchem [lookchem.com]

p-Anisidine: A Comprehensive Technical Guide to its Stability and Degradation Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Foreword: The Imperative of Stability Profiling in Modern Drug Development

In the landscape of pharmaceutical development, an active pharmaceutical ingredient's (API) intrinsic stability is a cornerstone of its viability. The journey from a promising molecule to a safe and effective therapeutic is paved with rigorous scientific investigation, a critical component of which is the comprehensive characterization of its stability and degradation profile. Understanding how a molecule behaves under various environmental stresses—such as pH, temperature, light, and oxidative conditions—is not merely a regulatory formality; it is a fundamental scientific necessity. This knowledge dictates formulation strategies, defines storage conditions, establishes shelf-life, and, most importantly, ensures patient safety by identifying potentially toxic degradants.

This guide is designed to provide researchers, chemists, and formulation scientists with a deep, field-proven understanding of the stability and degradation characteristics of p-Anisidine. While widely used as a chemical intermediate in the synthesis of dyes and pharmaceuticals, its inherent reactivity presents unique stability challenges.[1] We will move beyond theoretical data, offering a practical framework for designing, executing, and interpreting stability studies. The causality behind experimental choices will be explained, and every protocol described will be presented as a self-validating system, grounded in authoritative regulatory standards and scientific first principles.

Physicochemical and Molecular Identity of p-Anisidine

p-Anisidine, systematically known as 4-methoxyaniline, is an aromatic amine distinguished by a methoxy group positioned para to the amino group on the benzene ring.[2] This substitution pattern significantly influences its electronic properties, reactivity, and, consequently, its stability. Commercial-grade p-Anisidine often appears as a white to grey-brown crystalline solid, with the discoloration being a primary indicator of oxidative degradation.[3][4] A thorough understanding of its fundamental properties is the first step in predicting its degradation behavior.

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxyaniline | [2] |

| Synonyms | p-Anisidine, 4-aminoanisole, p-methoxyaniline | [5] |

| CAS Number | 104-94-9 | [2][6] |

| Molecular Formula | C₇H₉NO | [1][6] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| Appearance | White, fused crystalline solid; darkens with storage. | [2][3] |

| Melting Point | 56-59 °C | [6] |

| Boiling Point | 240-243 °C | [6] |

| Solubility | Moderately soluble in water (21 g/L at 20°C); soluble in ethanol, ether. | [1][6] |

| pKa | 5.34 (at 25°C) | [6] |

| LogP | 0.95 | [2][6] |

Intrinsic Stability and Key Degradation Pathways

The molecular architecture of p-Anisidine—specifically the electron-rich aromatic ring, the primary amino group, and the methoxy ether linkage—dictates its susceptibility to several modes of degradation. Forced degradation, or stress testing, is the cornerstone methodology for elucidating these pathways.[7][8] It involves subjecting the molecule to conditions more severe than those anticipated during storage to accelerate decomposition and identify likely degradants.[7][9]

Caption: Core stress conditions and resulting degradation pathways for p-Anisidine.

Oxidative Degradation: The Primary Pathway of Concern

Oxidation is the most significant degradation pathway for p-Anisidine. Its susceptibility is evidenced by the common observation that commercial samples darken from white to grey-brown upon exposure to air.[3][4] This discoloration is a hallmark of the formation of complex, colored impurities through oxidative coupling reactions.[10]

-

Mechanism of Action : The primary amine group is highly susceptible to oxidation. Advanced Oxidation Processes (AOPs), such as the Fenton reaction (H₂O₂/Fe²⁺), generate highly reactive hydroxyl radicals that readily attack the molecule.[11] This can lead to a variety of products, including the potential conversion to p-nitroanisole under specific photo-assisted oxidative conditions.[11] The electron-donating nature of both the amino and methoxy groups activates the aromatic ring, making it prone to oxidative coupling, which produces polymeric, colored species.

-

Relevance in Practice : p-Anisidine's high reactivity with aldehydes, forming Schiff bases, is the basis for the "Anisidine Value" (AV) test used to measure secondary oxidation products in fats and oils.[3][12][13] This inherent reactivity underscores its potential for incompatibility with formulation excipients containing aldehyde impurities (e.g., lactose, polyethylene glycols).

Hydrolytic Degradation

While the aromatic amine itself is generally stable to hydrolysis, the molecule's stability can be pH-dependent, particularly under extreme conditions.

-

Acidic Conditions : p-Anisidine is a weak base (pKa 5.34) and will form a soluble salt in acidic media.[6][14] While generally stable, harsh acidic conditions combined with heat could potentially lead to the cleavage of the methoxy ether bond, though this is less common than oxidation. Studies on the hydrolysis of Schiff bases to release p-anisidine demonstrate that the stability is highly pH-dependent, with hydrolysis rates varying across pH ranges.[15]

-

Basic and Neutral Conditions : The free base is present at neutral and alkaline pH. The molecule is generally more stable under these conditions with respect to hydrolysis, but the free amine is more susceptible to oxidation.

Thermal Degradation

p-Anisidine is a crystalline solid that is stable at ambient temperatures but will decompose upon heating.[14]

-

Thermal Analysis Data : Thermogravimetric analysis (TGA) has shown that the onset of thermal degradation for p-Anisidine occurs at approximately 135-150°C.[16] The maximum rate of degradation occurs at a higher temperature, around 166-168°C.[16] Heating to decomposition releases toxic fumes of nitrogen oxides.[2][14]

-

Implications : This data suggests that while stable under typical storage and processing temperatures, high-temperature manufacturing processes like melt granulation or high-heat drying should be approached with caution.

Photodegradation

Exposure to light, particularly in the presence of oxygen, can significantly accelerate the degradation of p-Anisidine.[6][14][10]

-

Mechanism : Photodegradation is primarily a photo-oxidative process. Light energy can excite the molecule, making it more susceptible to reaction with atmospheric oxygen. Studies have demonstrated that photo-assisted oxidation using Fenton's reagent is an effective method for degrading p-anisidine, highlighting the synergistic effect of light and oxidizing agents.[11]

-

Practical Consequence : This sensitivity necessitates that p-Anisidine and any formulations containing it must be protected from light during manufacturing and storage, typically by using amber containers or opaque packaging.[10] This is a mandatory component of stability testing as per ICH guideline Q1B.[17]

Protocol Design for Stability and Degradation Assessment

A robust forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation profile. The International Council for Harmonisation (ICH) guidelines provide the framework for these studies.[7][17] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the degradation products without completely destroying the parent molecule.[18]

Caption: Experimental workflow for a forced degradation study of p-Anisidine.

Recommended Forced Degradation Conditions

The following table outlines a starting point for stress testing protocols. The duration and stressor concentration should be adjusted to achieve the target degradation of 5-20%.

| Condition | Protocol | Rationale & Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. | To assess the stability of the ether linkage and amine group in an acidic environment. Limited degradation is expected unless conditions are very harsh.[18] |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours. | To evaluate stability in an alkaline environment. p-Anisidine is expected to be relatively stable, but this confirms the absence of base-labile functional groups.[18] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | To simulate oxidative stress. This is the most critical test. Significant degradation is expected, with the formation of colored impurities and other oxidation products.[18] |

| Thermal Degradation | Solid sample at 80°C for 7 days. Solution sample at 80°C for 7 days. | To evaluate the impact of heat. Degradation, particularly in solution, may occur, likely through an oxidative pathway.[7] |

| Photostability | Expose solid and solution samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | To assess light sensitivity. Degradation is highly likely, especially in the presence of oxygen, leading to discoloration.[17][18] |

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated stability-indicating method (SIM), typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

-

Objective : The method must be able to accurately quantify the decrease in the concentration of p-Anisidine while simultaneously separating it from all process impurities and degradation products.

-

Methodology :

-

Column Selection : A C18 column is a common starting point for aromatic compounds.

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from various degradants with different polarities.

-

Detection : A Photodiode Array (PDA) detector is essential. It not only quantifies the peaks but also provides UV spectra for each, which is used to assess peak purity. This confirms that the p-Anisidine peak is free from any co-eluting degradants.

-

Validation : The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by its ability to resolve the parent drug from all compounds in the force-degraded samples.

-

Identification of Degradation Products

For any significant degradation products observed, identification and structural elucidation are critical. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight and fragmentation patterns of the unknown peaks, allowing for structural assignment.

Critical Factors in Formulation and Storage

The intrinsic instability of p-Anisidine, particularly its oxidative lability, necessitates careful consideration during formulation development and storage.

-

Excipient Compatibility : Drug-excipient compatibility studies are a mandatory pre-formulation step.[19][20] Given p-Anisidine's known reactivity, screening for interactions is crucial.

-

High-Risk Excipients : Avoid excipients with reactive functional groups or known impurities like aldehydes and peroxides (e.g., found in some grades of povidone, PEG, and polysorbates). It is known to be incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[6][14]

-

Screening Protocol : Binary mixtures of p-Anisidine with individual excipients (typically in a 1:1 or 1:5 ratio) should be prepared, stressed under accelerated conditions (e.g., 40°C/75% RH) for several weeks, and then analyzed by HPLC for the appearance of new degradation products or significant loss of the parent compound.[19][21]

-

-

Storage and Handling : Based on its degradation profile, the following storage conditions are mandated to ensure stability:

-

Inert Atmosphere : To prevent oxidation, storage under an inert gas like nitrogen or argon is highly recommended.[10]

-

Light Protection : Use of amber or opaque containers is essential to prevent photodegradation.[10]

-

Temperature Control : Storage at controlled room temperature or under refrigeration (e.g., below +30°C) is advised to minimize both thermal and oxidative degradation rates.[6][14][10]

-

Moisture Control : The material should be stored in tightly sealed containers to protect it from moisture.[6][14][10]

-

Conclusion

p-Anisidine is a molecule with a well-defined primary degradation pathway: oxidation, which is readily accelerated by light and heat. Its stability profile is a direct consequence of its chemical structure—an electron-rich aromatic amine. A comprehensive understanding of this profile, achieved through systematic forced degradation studies and the development of a validated stability-indicating method, is not an academic exercise but a prerequisite for successful and safe product development. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can proactively manage the stability challenges associated with p-Anisidine, ensuring the development of robust, stable, and safe pharmaceutical products.

References

-

PHOTO-ASSISTED OXIDATION OF p-ANISIDINE BY FENTON REAGENT | TSI Journals.

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org.

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.

-

p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA Awatif Amaria Moulay1, Kheira Diaf1, Zineb Elbahri2.

-

Quality Guidelines - ICH.

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

-

Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine.

-

p-ANISIDINE 104-94-9 wiki - Guidechem.

-

p-Anisidine CAS#: 104-94-9 - ChemicalBook.

-

Q1 Stability Testing of Drug Substances and Drug Products - FDA.

-

P-Anisidine | C7H9NO | CID 7732 - PubChem.

-

p-Anisidine - Wikipedia.

-

p-Anisidine: Natural Occurrence and Application in Chemical Detection - ChemicalBook.

-

(PDF) p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media.

-

p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods.

-

The p-Anisidine Value determination against the oxidation in fats and oils | CDR FoodLab®.

-

p-Anisidine: properties, applications and safety - ChemicalBook.

-

Changes in p-anisidine values of sunflower and corn oils during... - ResearchGate.

-

Effect of varying initial p-anisidine concentration during Fenton's oxidation - ResearchGate.

-

(PDF) Effect of various parameters during degradation of toxic p-anisidine by Fenton's oxidation - ResearchGate.

-

Preventing the degradation of N,N-Dibenzyl-p-anisidine during storage - Benchchem.

-

Forced Degradation Studies - MedCrave online.

-

A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH.

-

Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup - NIH.

-

Drug-Excipient compatibility studies: First step for dosage form development.

-

ANISIDINE (O-, P- ISOMERS) | Occupational Safety and Health Administration - OSHA.

-

Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - SciSpace.

Sources

- 1. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Anisidine - Wikipedia [en.wikipedia.org]

- 4. p-Anisidine: Natural Occurrence and Application in Chemical Detection_Chemicalbook [chemicalbook.com]

- 5. ANISIDINE (O-, P- ISOMERS) | Occupational Safety and Health Administration [osha.gov]

- 6. p-Anisidine CAS#: 104-94-9 [m.chemicalbook.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tsijournals.com [tsijournals.com]

- 12. crystal-filtration.com [crystal-filtration.com]

- 13. cdrfoodlab.com [cdrfoodlab.com]

- 14. guidechem.com [guidechem.com]

- 15. ajol.info [ajol.info]

- 16. researchgate.net [researchgate.net]

- 17. ICH Official web site : ICH [ich.org]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Drug-Excipient compatibility studies: First step for dosage form development | Semantic Scholar [semanticscholar.org]

- 21. scispace.com [scispace.com]

Spectroscopic Characterization of N,N'-bis(4-methoxyphenyl)oxamide: A Technical Guide

Introduction: The Significance of the Oxamide Scaffold in Modern Research

The N,N'-bis(4-methoxyphenyl)oxamide molecule belongs to a class of symmetric oxamide derivatives that are of increasing interest to researchers in medicinal chemistry and materials science. The central oxalamide core (–NH–CO–CO–NH–) provides a rigid and planar backbone capable of forming strong hydrogen bonds, which facilitates predictable intermolecular interactions. This structural motif is a key feature in drug design, where it can mimic peptide bonds and interact with enzyme active sites. The presence of the 4-methoxyphenyl substituents can further influence the molecule's electronic properties, solubility, and potential for biological activity. Given the growing relevance of oxamide derivatives in fields such as anticoagulation therapy and as potential α‐glucosidase inhibitors, a thorough understanding of their structural and electronic properties is paramount. This technical guide provides an in-depth exploration of the spectroscopic characterization of N,N'-bis(4-methoxyphenyl)oxamide, offering both theoretical insights and practical protocols for researchers.

Molecular Structure and Synthesis

The synthesis of N,N'-bis(4-methoxyphenyl)oxamide is typically achieved through the reaction of p-anisidine with a derivative of oxalic acid, most commonly oxalyl chloride. The high reactivity of oxalyl chloride allows for a straightforward nucleophilic acyl substitution reaction.

Caption: General synthesis workflow for N,N'-bis(4-methoxyphenyl)oxamide.

Experimental Protocol: Synthesis of N,N'-bis(4-methoxyphenyl)oxamide

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (2.0 equivalents) in a suitable solvent such as dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (2.0 equivalents), to the solution to act as a scavenger for the HCl byproduct.

-

Addition of Oxalyl Chloride: While stirring vigorously, add oxalyl chloride (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Workup: Upon completion, the reaction mixture can be washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a weak base (e.g., saturated NaHCO3 solution) and finally with brine.

-

Isolation: The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude N,N'-bis(4-methoxyphenyl)oxamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-bis(4-methoxyphenyl)oxamide by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N,N'-bis(4-methoxyphenyl)oxamide is expected to be relatively simple due to the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 9.5 | Singlet | 2H | N-H (Amide) | The amide protons are expected to be deshielded due to the electron-withdrawing effect of the adjacent carbonyl groups. |

| ~7.4 - 7.6 | Doublet | 4H | Ar-H (ortho to -NH) | Aromatic protons ortho to the amide group are deshielded by the anisotropic effect of the carbonyls. |

| ~6.8 - 7.0 | Doublet | 4H | Ar-H (ortho to -OCH₃) | Aromatic protons ortho to the electron-donating methoxy group are shielded. |

| ~3.8 | Singlet | 6H | -OCH₃ | The methoxy protons will appear as a sharp singlet in a region typical for such functional groups. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified N,N'-bis(4-methoxyphenyl)oxamide in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain the ¹H NMR spectrum using standard acquisition parameters.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule, with distinct signals for the carbonyl, aromatic, and methoxy carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 - 162 | C=O (Amide) | The carbonyl carbons of the oxamide group are highly deshielded. |

| ~155 - 158 | Ar-C (para to -NH, attached to -OCH₃) | The aromatic carbon attached to the electron-donating methoxy group is deshielded. |

| ~130 - 133 | Ar-C (ipso to -NH) | The aromatic carbon directly bonded to the nitrogen is expected in this region. |

| ~120 - 123 | Ar-CH (ortho to -NH) | Aromatic carbons ortho to the amide group. |

| ~114 - 116 | Ar-CH (ortho to -OCH₃) | Aromatic carbons ortho to the methoxy group are shielded. |

| ~55 - 56 | -OCH₃ | The methoxy carbon appears in its characteristic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Obtain the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in N,N'-bis(4-methoxyphenyl)oxamide, particularly the N-H and C=O stretching vibrations of the amide linkages.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 - 3400 | N-H Stretch | Amide |

| ~1650 - 1680 | C=O Stretch (Amide I) | Amide |

| ~1510 - 1550 | N-H Bend (Amide II) | Amide |

| ~1240 - 1260 | C-O Stretch | Aryl Ether |

| ~1170 - 1180 | C-N Stretch | Amide |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Place the sample in the FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of N,N'-bis(4-methoxyphenyl)oxamide, confirming its elemental composition.

| Predicted m/z | Ion |

| ~300 | [M]⁺ (Molecular Ion) |

| ~178 | [M - C₇H₇NO]⁺ |

| ~123 | [C₇H₈NO]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Instrument Setup: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of aromatic rings and conjugated systems in N,N'-bis(4-methoxyphenyl)oxamide will result in characteristic absorption bands.

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~200 - 220 | π → π | Benzene Ring |

| ~250 - 280 | n → π | Carbonyl Groups |

| ~280 - 320 | π → π* | Conjugated System |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette.

-

Data Acquisition: Record the absorption spectrum over a range of 200-800 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Conclusion

The comprehensive spectroscopic characterization of N,N'-bis(4-methoxyphenyl)oxamide using NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy provides a detailed understanding of its molecular structure and electronic properties. The protocols and predicted data presented in this guide offer a solid foundation for researchers working with this and related oxamide derivatives. A thorough characterization is the first critical step in unlocking the potential of these molecules in drug discovery and materials science.

References

- WO2021110076A1 - Oxamide derivatives, preparation method therefor and use thereof in medicine - Google P

-

Wiley-VCH 2007 - Supporting Information. [Link]

-

Oxamide Derivatives as Potent α‐Glucosidase Inhibitors: Design, Synthesis, In Vitro Inhibitory Screening and In Silico Docking Studies | Request PDF - ResearchGate. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

- EP1127883A2 - Oxamides as IMPDH inhibitors - Google P

-

Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC - NIH. [Link]

-

N,N -bis(4-methylphenyl)oxamide - ChemSynthesis. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

N,N'-bis(3-methoxyphenyl)oxamide | C16H16N2O4 | CID 4367251 - PubChem. [Link]

-

N-(4-Methoxyphenyl)pivalamide - PMC - NIH. [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. [Link]

-

Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations - ResearchGate. [Link]

-

N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC - NIH. [Link]

-

Supporting Information - MPG.PuRe. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

-

(PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine - ResearchGate. [Link]

-

Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units - RSC Publishing. [Link]

-

FTIR analysis of N-(4-methoxybenzyl)oleamide (Compound 7). - ResearchGate. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - Spectroscopy@IKU. [Link]

-

Normalized UV-vis absorption spectra of all polyimides of their solid... - ResearchGate. [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo. [Link]

A Comprehensive Technical Guide to the Safe Handling of p-Anisidine

Introduction: Establishing Chemical Identity and the Critical Need for Safety

In the landscape of chemical research and pharmaceutical development, precision in both nomenclature and practice is paramount. The term "p-Oxanisidide" is not a standard recognized chemical identifier. However, based on structural and phonetic similarities, this guide will focus on the health and safety protocols for p-Anisidine (CAS: 104-94-9), also known as 4-methoxyaniline. This compound is a crucial intermediate in the synthesis of dyes and pharmaceuticals.[1][2] It is imperative to distinguish p-Anisidine from its less hazardous derivative, p-Acetanisidide (N-(4-methoxyphenyl)acetamide), as their safety profiles differ significantly.

p-Anisidine is a highly toxic compound that presents substantial risks if handled improperly.[3][4] It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[3] Furthermore, it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3] This guide provides drug development professionals, researchers, and scientists with the essential, in-depth technical knowledge required to manage these risks effectively, ensuring personal safety and experimental integrity.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. p-Anisidine is a yellow to brown crystalline solid with a characteristic amine-like odor.[1][2][5] Its primary dangers stem from its high acute toxicity and potential for long-term health effects.

Physicochemical Properties

A summary of key physical and chemical properties is essential for predicting its behavior in a laboratory setting.

| Property | Value | Source |

| Chemical Formula | C₇H₉NO | [2][3] |

| Molecular Weight | 123.15 g/mol | [2][3] |

| Appearance | Yellow to brown crystalline solid | [1][5] |

| Melting Point | 56 - 59 °C (133 - 138 °F) | [3] |

| Boiling Point | 240 - 243 °C (464 - 469 °F) | [3] |

| Flash Point | 122 °C (251.6 °F) | [3] |

| Odor | Fishy, amine-like | [1][5] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products.[6][7] p-Anisidine carries severe classifications that mandate stringent handling protocols.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed | 💀 |

| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin | 💀 |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | 💀 |

| Carcinogenicity | Category 1B | H350: May cause cancer | HEALTH HAZARD |

| STOT, Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | HEALTH HAZARD |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | ENVIRONMENT |

Source: Synthesized from multiple Safety Data Sheets.[3][4] Pictograms are represented by their common names: Skull and Crossbones (💀), Health Hazard, Environment.[6][7]

Health Effects Profile

Exposure to p-Anisidine can lead to severe and life-threatening health consequences.

-

Acute Effects : The primary acute danger is methemoglobinemia , a condition where the blood's ability to carry oxygen is dangerously reduced.[1] Symptoms progress from headache, dizziness, and fatigue to cyanosis (a blue coloration of the skin and lips), respiratory distress, collapse, and even death.[1] Direct contact causes severe irritation to the skin and eyes, while inhalation irritates the entire respiratory tract.[1][8]

-

Chronic Effects : Prolonged or repeated exposure can cause damage to the blood, kidneys, liver, and central nervous system.[5] p-Anisidine is also a known skin sensitizer, meaning that after an initial exposure, very low subsequent exposures can trigger an allergic skin rash.[1]

Section 2: A Proactive Safety Framework: The Hierarchy of Controls

Simply relying on Personal Protective Equipment (PPE) is an insufficient and reactive approach to safety. A proactive strategy, grounded in the industrial hygiene principle of the Hierarchy of Controls , provides a systematic and effective method for mitigating risk. This framework prioritizes interventions from most to least effective. The causality is clear: it is always better to remove a hazard entirely than to build barriers around it.

Caption: Figure 1. The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution : The most effective control is to remove the hazard. Can the experiment be redesigned to avoid using p-Anisidine? If not, can a less hazardous chemical, such as its acetylated derivative p-Acetanisidide, be substituted without compromising research outcomes?

-

Engineering Controls : If substitution is not feasible, the hazard must be physically isolated. All work with p-Anisidine must be conducted in a certified chemical fume hood to prevent inhalation of the toxic dust.[1][9]

-

Administrative Controls : These are work practices that reduce exposure. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of p-Anisidine, restricting access to authorized personnel, and ensuring clear labeling of containers and work areas.[1]

-

Personal Protective Equipment (PPE) : PPE is the last line of defense. It protects the user only if other controls fail. It does not eliminate the hazard itself.

Section 3: Standard Operating Protocol (SOP) for Handling p-Anisidine

This protocol is a self-validating system; adherence to each step is critical for ensuring safety.

Required Engineering Controls & PPE

-

Primary Engineering Control : A properly functioning chemical fume hood is mandatory for all manipulations of solid or dissolved p-Anisidine.[4][9]

-

Eye/Face Protection : Chemical safety goggles with side shields are required.[8] A face shield should be worn if there is a risk of splashing.

-

Skin Protection : A flame-resistant lab coat must be worn and fully fastened.

-

Gloves : Due to the high dermal toxicity, selecting the correct gloves is critical. Experience indicates that nitrile rubber or polychloroprene gloves are suitable for handling the dry solid.[8] Always inspect gloves for degradation or punctures before use and practice proper glove removal techniques to avoid contaminating your hands. Contaminated gloves must be disposed of as hazardous waste.[8]

-

Respiratory Protection : If dusts are generated outside of a fume hood, a NIOSH-approved respirator with a high-efficiency particulate filter (e.g., N100, R100, or P100) must be used.[5] Respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.

Step-by-Step Handling Workflow

-

Preparation : Designate a specific area within the chemical fume hood for handling p-Anisidine. Ensure all necessary equipment (spatulas, weigh boats, solvent, waste containers) is inside the hood before starting.

-

Weighing : Tare the balance with a weigh boat. Carefully use a dedicated spatula to transfer the desired amount of p-Anisidine. Avoid generating dust by handling the material gently.[8][10]

-

Transfer/Dissolution : If dissolving, add the solvent to the beaker or flask containing the weighed solid inside the fume hood. Do not remove the unsealed container from the hood.

-

Cleanup : Decontaminate the spatula and work surface with an appropriate solvent (e.g., methanol or ethanol) and paper towels. Dispose of the towels in the designated solid hazardous waste container.

-

Doffing PPE : Remove gloves using the proper technique and dispose of them. Remove lab coat and goggles.

-

Hygiene : Immediately wash hands and forearms thoroughly with soap and water.[8][10][11]

Waste Disposal

All waste contaminated with p-Anisidine, including gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled, sealed hazardous waste container.[8] Follow all institutional and local regulations for hazardous waste disposal.

Section 4: Occupational Exposure Limits

Regulatory bodies have established permissible exposure limits (PELs) to protect workers. However, due to p-Anisidine's carcinogenic potential, exposure should always be kept to the lowest feasible concentration.[12]

| Organization | Limit (8-Hour Time-Weighted Average) | Skin Notation |

| OSHA (PEL) | 0.5 mg/m³ | Yes |

| NIOSH (REL) | 0.5 mg/m³ | Yes |

| ACGIH (TLV) | 0.5 mg/m³ | Yes |

Source: New Jersey Department of Health, OSHA.[1][12] The "Skin Notation" indicates that the substance can be absorbed through the skin in toxic amounts, contributing to the total body burden.[1][12]

Section 5: Emergency Procedures

Immediate and correct action is vital in any emergency involving p-Anisidine.

-

Inhalation : Immediately remove the person to fresh air.[3][11] If breathing has stopped, provide artificial respiration. Call for immediate medical assistance.

-

Skin Contact : This is a medical emergency. Immediately remove all contaminated clothing while flushing the skin with copious amounts of water and soap for at least 15 minutes.[10][11] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention from an ophthalmologist.

-

Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water to drink.[10] Never give anything by mouth to an unconscious person.[10] Call a poison center or doctor immediately.

-

Spill Cleanup : Evacuate the area. For minor spills inside a fume hood, use an absorbent material, place it in a sealed container for disposal, and decontaminate the area.[10] For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's emergency response team.[8]

Conclusion

p-Anisidine is a chemical that commands respect. Its high acute toxicity, potential for carcinogenicity, and ability to cause lasting organ damage necessitate the strictest adherence to safety protocols. By understanding its chemical properties, implementing the hierarchy of controls, and meticulously following established operating and emergency procedures, researchers can handle this valuable intermediate with the confidence that they are protecting themselves, their colleagues, and their work.

References

-

p-Anisidine Hazard Summary. (2005). New Jersey Department of Health. Retrieved January 14, 2026, from [Link]

-

ANISIDINE (O-, P- ISOMERS). (2024). Occupational Safety and Health Administration (OSHA). Retrieved January 14, 2026, from [Link]

-

NIOSH Pocket Guide to Chemical Hazards: p-Anisidine. (2019). Centers for Disease Control and Prevention (CDC). Retrieved January 14, 2026, from [Link]

-